molecular formula C8H9Cl2NO B169556 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol CAS No. 19062-16-9

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Cat. No. B169556
CAS RN: 19062-16-9
M. Wt: 206.07 g/mol
InChI Key: QGRKTIWYKAIGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical compound with the linear formula C8H9CL2NO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9Cl2NO/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11/h1-3,7,12H,4,11H2 . This indicates the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Analytical and Synthetic Applications

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its derivatives have been explored in various analytical and synthetic contexts. For example, derivatives of this compound have been utilized in the test purchase, identification, and synthesis of substances for research purposes. The analytical techniques employed include nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm the identity and purity of synthesized compounds (Power et al., 2015).

Corrosion Inhibition

Research on derivatives of this compound has also extended into the field of corrosion inhibition. Studies involving quantum chemical and molecular dynamics simulation have been conducted to evaluate the inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, indicating the potential of these compounds in protective coatings and materials engineering (Kaya et al., 2016).

Polymorphism and Co-crystal Formation

Investigations into the polymorphism and co-crystal formation of compounds structurally related to this compound have shed light on their potential in drug formulation and development. The study of polymorphism is crucial for understanding the stability, solubility, and bioavailability of pharmaceutical compounds (Zhoujin et al., 2022).

Biotransformation and Synthesis of Chiral Intermediates

The biotransformation of related compounds has been explored for the synthesis of chiral intermediates, such as those used in the production of antifungal agents. A novel whole-cell-mediated biocatalytic route has been developed for the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrating the application of biotechnology in producing chiral intermediates for pharmaceuticals (Miao et al., 2019).

Molecular Dynamics and Chemical Properties

Further research has involved the conformational analyses of related compounds to understand their chemical properties and interactions. This research is fundamental in the design of drugs and materials with desired physical and chemical characteristics (Nitek et al., 2020).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRKTIWYKAIGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The method of Schoenenberger, Archiv. der Pharmazie, 1975, 308(9), 717-719 can be employed. 2,6-Dichlorobenzaldehyde can be reacted with nitromethane and base, followed by reduction of the aliphatic nitro group to yield 1-amino-2-hydroxy-2-(2,6-dichlorophenyl) ethane. This substance can be reacted with 4-nitrobenzaldehyde to yield a mixture of cis-(±) and trans-(±)-5-(2,6-dichlorophenyl)-2-(4-nitrophenyl)-1,3-oxazolidines. The nitrophenyl group can be reduced with tin (II) dichloride or iron powder and ammonium chloride to yield the corresponding aniline. This aniline can be reacted with 2,2-dichloroacetyl chloride and triethylamine to yield a mixture of cis-(±) and trans-(±)-2,2-dichloro-N-[4-[5-(2,6-dichlorophenyl)-2-(1,3-oxazolidinyl)]phenyl]acetamides.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.